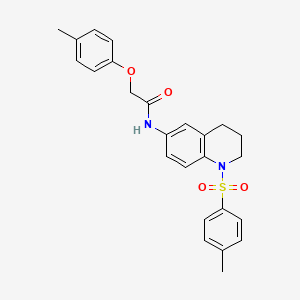

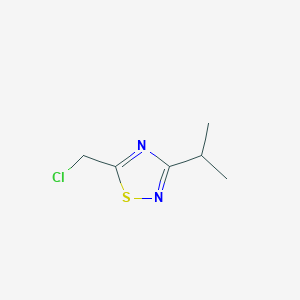

![molecular formula C25H23N3O5 B2492859 8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-56-3](/img/structure/B2492859.png)

8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related spirocyclic and oxaspirocyclic compounds involves strategic organic synthesis techniques to construct the complex frameworks. For example, the synthesis of oxaspirocyclic compounds can be achieved through methods that involve the formation of key intermediates, such as cyclic anhydrides, followed by reactions with imines in the Castagnoli-Cushman reaction to enhance reactivity and broaden substrate scope (Rashevskii et al., 2020).

Molecular Structure Analysis

The determination of molecular structures of oxaspirocyclic compounds often employs techniques like single crystal X-ray crystallography. This method has elucidated the structures of compounds with similar frameworks, providing insights into their stereochemistry and molecular conformations (Jiang & Zeng, 2016).

Chemical Reactions and Properties

Spirocyclic compounds can participate in various chemical reactions, showcasing their reactivity and potential for further functionalization. For instance, specific spirocyclic derivatives have been synthesized through interactions with alcohols and ketoximes, forming compounds with potential for further chemical transformations (Kayukova et al., 1998).

Physical Properties Analysis

The physical properties of spirocyclic compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular architecture. Studies on enantiomers of spirocyclic compounds have revealed their crystallization patterns and highlighted the importance of stereochemistry in determining physical properties (Żesławska et al., 2017).

Chemical Properties Analysis

The chemical behavior of spirocyclic compounds under various conditions can reveal their stability, reactivity, and potential applications. For example, the oxidative spiro-bromocyclization of propiolamide for synthesizing spirocyclic derivatives demonstrates the versatility of these compounds in organic synthesis (He & Qiu, 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Detoxification Applications

A compound structurally related, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol), was synthesized and applied to cotton fabrics for antimicrobial and detoxification purposes. The chlorinated swatches of these fabrics demonstrated the ability to oxidize the simulant of chemical mustard to a less toxic derivative, suggesting potential applications in protective clothing or materials in environments where contamination is a concern (Ren et al., 2009).

Crystallographic and Supramolecular Studies

Research has focused on the crystal structures of oxaspirocyclic compounds, closely related to the chemical . These studies provide insights into the molecular arrangements and intermolecular interactions, which could be fundamental in understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Jiang & Zeng, 2016).

Myelostimulating Activity

1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity in artificially induced myelodepressive syndrome. These compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).

Anticancer and Anti-TB Properties

Derivatives of 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione have been synthesized and shown moderate to potent activity against various cancer cell lines. Additionally, some derivatives demonstrated significant activity against the MTBH37Rv strain in anti-tubercular activity studies (Mane et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(2-oxochromene-3-carbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c29-21(19-16-18-8-4-5-9-20(18)33-22(19)30)27-14-11-25(12-15-27)23(31)28(24(32)26-25)13-10-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHZAMHGQNPWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-oxo-2H-chromene-3-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)